3-Bromo-1,1,1-trifluoroacetone oxime
Overview
Description
3-Bromo-1,1,1-trifluoroacetone oxime is an organic compound characterized by the presence of bromine, fluorine, and a hydroxyimino group
Preparation Methods
The synthesis of 3-Bromo-1,1,1-trifluoroacetone oxime typically involves the reaction of 3,3,3-trifluoropropene with hydrogen bromide under elevated temperatures ranging from 150°C to 800°C in the presence of an activated carbon catalyst . This method is known for its high conversion, yield, and selectivity. Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
3-Bromo-1,1,1-trifluoroacetone oxime undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where the bromine or fluorine atoms are replaced by other functional groups. Common reagents used in these reactions include hydrogen bromide, activated carbon, and various catalysts. .
Scientific Research Applications
3-Bromo-1,1,1-trifluoroacetone oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-1,1,1-trifluoroacetone oxime involves its behavior as a thiol-reactive trifluoromethyl probe. This allows it to interact with thiol groups in proteins, leading to changes in protein structure and function. The compound’s effective chemical shift dispersion under varying polarity conditions has been studied, revealing its potential as a probe in various biochemical assays .
Comparison with Similar Compounds
3-Bromo-1,1,1-trifluoroacetone oxime can be compared with similar compounds such as:
3-Bromo-1,1,1-trifluoro-2-propanol: This compound is also a brominated saturated alcohol and behaves as a thiol-reactive trifluoromethyl probe.
3-Bromo-1,1,1-trifluoroacetone: Used in the synthesis of various organic compounds.
2-Bromo-3,3,3-trifluoro-1-propene: Utilized as an intermediate in the production of organofluorine compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in scientific research and industry.
Properties
IUPAC Name |
(NZ)-N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2/b8-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAMTJKIIPLJSN-KRXBUXKQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NO)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=N\O)/C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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